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Thymidine, Methyl-d3 -

Thymidine, Methyl-d3

Catalog Number: EVT-7930577
CAS Number:
Molecular Formula: C10H14N2O5
Molecular Weight: 245.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thymidine, Methyl-d3, also known as deuterated thymidine, is a modified form of the nucleoside thymidine, which is a key component of DNA. The compound has three hydrogen atoms replaced by deuterium, a stable isotope of hydrogen. This modification allows for enhanced tracking and analysis in biochemical studies, particularly in nuclear magnetic resonance spectroscopy and genetic therapy applications. Thymidine itself is crucial in cellular processes, particularly in DNA synthesis, where it pairs with deoxyadenosine.

Source

Thymidine, Methyl-d3 is synthesized from natural thymidine through specific chemical reactions that introduce deuterium into the molecule. It can also be obtained from commercial suppliers specializing in isotopically labeled compounds. The compound is primarily used in research settings to study DNA dynamics and cellular processes.

Classification

Thymidine, Methyl-d3 is classified as a pyrimidine nucleoside. It falls under the category of deoxynucleosides due to its structural composition, which includes a deoxyribose sugar linked to a thymine base. The chemical formula for Thymidine, Methyl-d3 is C10H10D4N2O5C_{10}H_{10}D_{4}N_{2}O_{5}, with a molecular weight of 246.2 g/mol.

Synthesis Analysis

Methods

The synthesis of Thymidine, Methyl-d3 typically involves the following methods:

  1. Deuteration: The introduction of deuterium into thymidine can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. Common methods include:
    • Hydrogen Exchange Reactions: Utilizing deuterated solvents or reagents to facilitate the exchange.
    • Reduction Reactions: Employing reducing agents that selectively introduce deuterium.
  2. Chemical Reactions: Specific reactions such as the use of methanesulfonyl chloride in the presence of bases can also lead to the formation of methylated derivatives of thymidine.

Technical Details

The synthesis often requires careful control of reaction conditions (e.g., temperature, pH) to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and isotopic labeling of the synthesized product.

Molecular Structure Analysis

Structure

The molecular structure of Thymidine, Methyl-d3 is characterized by:

  • A deoxyribose sugar moiety.
  • A pyrimidine base (thymine) with three hydrogen atoms replaced by deuterium.

This modification alters its physical properties and behavior in biological systems.

Data

  • Molecular Weight: 246.2 g/mol
  • Chemical Formula: C10H10D4N2O5C_{10}H_{10}D_{4}N_{2}O_{5}
  • Melting Point: Approximately 185 °C
  • Appearance: Typically appears as a white crystalline powder.
Chemical Reactions Analysis

Reactions

Thymidine, Methyl-d3 can participate in various chemical reactions relevant to nucleic acid chemistry:

  1. Phosphorylation: It can be phosphorylated to form different nucleotides (e.g., dTMP, dTDP, dTTP).
  2. Incorporation into DNA: As a nucleoside analog, it can be incorporated into DNA during replication or repair processes.

Technical Details

The incorporation into DNA can be studied using techniques such as polymerase chain reaction or through labeling studies in cell cultures. The presence of deuterium allows for tracking via mass spectrometry or nuclear magnetic resonance spectroscopy.

Mechanism of Action

Process

The mechanism by which Thymidine, Methyl-d3 functions involves its incorporation into DNA strands during replication. This process occurs through the action of DNA polymerases that recognize and utilize this modified nucleoside in place of natural thymidine.

Data

Research indicates that the presence of deuterated compounds like Thymidine, Methyl-d3 can influence the kinetics of DNA synthesis and stability due to isotopic effects on molecular vibrations and interactions within the DNA double helix.

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid (crystalline)
  • Color: White
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Highly stable under standard conditions.
  • Reactivity: Can undergo typical nucleoside reactions such as phosphorylation and methylation.

Relevant data from studies indicate that modifications like those seen in Thymidine, Methyl-d3 can affect mutagenesis rates and cellular responses when incorporated into DNA.

Applications

Thymidine, Methyl-d3 has several scientific uses:

  1. Biomolecular NMR: Used as a tracer in nuclear magnetic resonance studies to investigate biomolecular structures and dynamics.
  2. Genetic Therapy: Its isotopic labeling aids in tracking nucleic acid metabolism and interactions within living cells.
  3. Cell Proliferation Studies: Employed in assays to measure cell division rates by incorporating it into newly synthesized DNA strands.
Synthesis and Isotopic Labeling Methodologies

Deuterium Incorporation Strategies in Nucleoside Analog Design

Deuterium (²H or D) incorporation into nucleoside analogs represents a sophisticated chemical strategy for creating metabolic tracers with minimal perturbation to biological systems. Thymidine, Methyl-d3 specifically features a trideuterated methyl group (-CD₃) at the C5 position of the uracil ring, replacing the standard methyl group (-CH₃) of thymidine. This strategic isotopic labeling leverages the significant kinetic isotope effect (KIE) associated with the methyl group's biochemical reactivity, particularly in enzymatic transformations involving methylation or oxidation pathways [1] [4].

The synthesis of Thymidine, Methyl-d3 typically employs precursor-directed biosynthesis or chemical synthesis using deuterated building blocks. A common approach involves the use of deuterated sodium borohydride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) in the reduction steps leading to the labeled methyl group. Alternatively, deuterium-labeled methyl iodide (CD₃I) can be used in alkylation reactions targeting the C5 position of 2'-deoxyuridine precursors. The SMILES notation (O=C1C(C([2H])([2H])[2H])=CN(C(N1)=O)[C@H]2C[C@@H]([C@H](O2)COS(C)(=O)=O)OS(C)(=O)=O) explicitly confirms the placement of the three deuterium atoms on the methyl moiety [1] [2]. The molecular weight shifts from 242.23 g/mol (unlabeled thymidine) to 245.25 g/mol (Thymidine, Methyl-d3, C₁₀H₁₁D₃N₂O₅), a measurable difference crucial for mass spectrometry detection [4] [6].

The key advantage of methyl deuteration lies in its minimal steric and electronic perturbation. The C-D bond is slightly shorter and stronger than C-H, yet the van der Waals radius is nearly identical. This allows Thymidine, Methyl-d3 to be processed by cellular machinery—including nucleoside transporters, kinases (e.g., thymidine kinase 1), and ultimately DNA polymerases—with fidelity comparable to natural thymidine, ensuring accurate tracking of DNA synthesis dynamics [6].

Table 1: Key Isotopic Labeling Strategies for DNA Synthesis Tracking

Labeling StrategyRepresentative CompoundDetection MethodKey AdvantageKey Limitation
Tritium (³H)[³H]-ThymidineAutoradiography, ScintillationHigh sensitivityRadiohazard, long exposure times
Carbon-14 (¹⁴C)[¹⁴C]-ThymidineAutoradiography, AMSLong tracer half-lifeRadiohazard, lower resolution
Halogenated (BrdU/EdU)5-Bromo-2'-deoxyuridineAntibody, Click ChemistryVersatile detection, no radioactivityDNA denaturation required (BrdU), toxicity
Stable Deuterium (D3)Thymidine, Methyl-d3Mass Spectrometry (LC-MS, GC-MS)No radioactivity, precise quantificationRequires specialized instrumentation

Radiolabeling vs. Stable Isotope Approaches for Metabolic Tracing

Thymidine labeling for DNA synthesis tracking has evolved significantly from early radiolabeling techniques to advanced stable isotope methodologies. Tritiated thymidine ([³H]-dT) pioneered cell proliferation studies. Its detection via autoradiography provided seminal insights into fundamental biological processes like neurogenesis and the cell cycle [3] [6]. However, this method imposes significant limitations: long exposure times (days to weeks), safety hazards associated with radioactivity, and inability for multiplexed experiments due to single-label detection. Furthermore, [³H]-dT undergoes rapid catabolism in vivo to tritiated water (HTO), which can reincorporate non-specifically into macromolecules, confounding results [3] [6].

Carbon-11 labeled thymidine ([¹¹C]-dT) emerged for Positron Emission Tomography (PET) imaging, capitalizing on thymidine's DNA exclusivity. While enabling non-invasive in vivo tracking of tumor proliferation, its ultra-short half-life (20.4 minutes) severely restricts practical application, and complex kinetic modeling is required to account for metabolites like [¹¹C]-CO₂ [6].

Thymidine, Methyl-d3 exemplifies the stable isotope advantage. With its non-radioactive nature, it eliminates handling hazards and regulatory burdens associated with radioisotopes. Crucially, it enables multiplexed experiments when combined with other isotopically distinct nucleosides (e.g., ¹³C- or ¹⁵N-labeled analogs). Its detection relies on mass spectrometry, primarily:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity. The 3 Da mass shift in the molecular ion ([M+H]⁺ m/z 246.25 vs. 243.22 for unlabeled thymidine) and characteristic fragmentation patterns allow unambiguous identification and quantification of the intact nucleoside and its phosphorylated metabolites (dTMP, dTDP, dTTP) within complex biological matrices.
  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful after derivatization for analyzing DNA hydrolysates, providing precise isotope enrichment ratios (D3/D0) to quantify DNA synthesis rates [1] [4] [6].

The core benefit of the stable methyl-D3 label is metabolic stability. Unlike labels on the ribose moiety or the heterocyclic base ring (positions N1, N3, C6), which are susceptible to enzymatic cleavage (e.g., by nucleoside phosphorylases or deaminases), the C5-methyl group is relatively inert after incorporation into DNA. This minimizes label loss and ensures the signal faithfully represents newly synthesized DNA [1] [6].

Table 2: Metabolic Stability Considerations for Nucleoside Tracers

Label Position in ThymidineSusceptibility to Enzymatic LossPrimary Metabolic Fate of LabelSuitability for Long-Term Tracing
Methyl Group (C5, -CD₃)LowRemains in thymine after DNA hydrolysisExcellent
Base Ring (e.g., C6-³H)Moderate-HighTritiated water (HTO)Poor (HTO reincorporates)
Sugar Moiety (e.g., 2'-¹⁴C)High¹⁴CO₂ via oxidative pathwaysModerate

Optimization of Methyl-d3 Labeling for DNA Synthesis Assays

The effective application of Thymidine, Methyl-d3 in DNA synthesis assays requires careful optimization of several parameters to maximize signal-to-noise ratio and biological relevance while minimizing artifacts.

  • Concentration and Exposure Time (Pulse Labeling): Critical to avoid perturbing natural DNA synthesis kinetics or inducing toxicity. Concentrations typically range from 10 µM to 100 µM in cell culture, depending on cell type and transporter expression. Pulse durations (e.g., 15 min to several hours) are chosen based on the S-phase length of the target cells. Shorter pulses provide higher temporal resolution for synchrony studies, while longer pulses enhance detection sensitivity for rare events like slow progenitor cell division. Exceeding optimal concentrations can lead to feedback inhibition of endogenous thymidine salvage pathways or compete with natural thymidine pools excessively [1] [6].
  • Cell Permeability and Transporter Dependence: Thymidine uptake is primarily mediated by concentrative (CNT) and equilibrative (ENT) nucleoside transporters. Expression profiles of these transporters (e.g., ENT1, ENT2, CNT1, CNT2) vary significantly across cell types and tissues. This variability necessitates empirical determination of uptake efficiency for different models. Strategies to enhance uptake in refractory cells include co-administration with transport inhibitors targeting efflux mechanisms or using carrier systems, though these can introduce confounding effects [3] [6].
  • Detection Sensitivity Optimization (Mass Spectrometry): Sample preparation is crucial. DNA extraction must be efficient, followed by enzymatic hydrolysis (e.g., using DNase I, nuclease P1, alkaline phosphatase) to release thymidine. Derivatization (e.g., silylation with BSTFA + TMCS or acetylation) significantly enhances sensitivity and chromatographic behavior for GC-MS analysis by increasing volatility and ionization efficiency. For LC-MS/MS, electrospray ionization (ESI) in positive ion mode is standard. Optimizing chromatographic separation (e.g., using reverse-phase C18 columns with ion-pairing agents like HFIP) is essential to resolve thymidine, Methyl-d3 from endogenous nucleosides and matrix components. Quantification relies on isotope dilution methods, typically using an internal standard like [¹⁵N₂]-thymidine or [¹³C₁₀,¹⁵N₂]-thymidine for highest accuracy [1] [4].
  • S-Phase Specificity and Cell Cycle Analysis: Thymidine, Methyl-d3 incorporation occurs exclusively during the DNA synthesis phase (S-phase) of the cell cycle. This specificity makes it invaluable for determining cell cycle position, S-phase duration (via dual-pulse labeling), and labeling indices (percentage of proliferating cells). Combining pulse-labeling with Thymidine, Methyl-d3 and subsequent cell sorting or imaging (using antibodies against the D3-modified thymidine, if available and validated) allows isolation and characterization of cells actively synthesizing DNA. Unlike EdU/BrdU detection, which requires DNA denaturation for antibody access, mass spectrometric detection of Methyl-d3 in DNA hydrolysates preserves DNA integrity, enabling downstream molecular analyses on the same sample [3] [6].

Table 3: Optimized Parameters for Thymidine, Methyl-d3 Application in Common Assays

ApplicationRecommended Concentration RangeTypical Pulse DurationKey Detection MethodCritical Optimization Factor
In Vitro Cell Proliferation10 - 50 µM1 - 4 hoursLC-MS/MS of DNA hydrolysatesCell type-specific transporter activity
S-Phase Duration Measurement20 - 100 µM15 - 60 minutesGC-MS after derivatizationPrecise pulse timing & chase conditions
In Vivo DNA Synthesis (Rodent)50 - 200 mg/kgSingle injectionLC-MS/MS of tissue DNATissue permeability, clearance kinetics
Stem/Progenitor Cell Tracking10 - 30 µM (long-term culture)12 - 72 hoursHigh-resolution AMS or LC-MSMinimizing cytotoxicity over long pulses

Properties

Product Name

Thymidine, Methyl-d3

IUPAC Name

1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione

Molecular Formula

C10H14N2O5

Molecular Weight

245.25 g/mol

InChI

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7-,8-/m1/s1/i1D3

InChI Key

IQFYYKKMVGJFEH-BCELKLLESA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Isomeric SMILES

[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)O

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